2-(Benzyloxy)-1-fluoro-4-methylbenzene

Regioisomer differentiation Physicochemical properties Medicinal chemistry

Researchers often struggle to source regiospecifically pure fluoroaromatic intermediates for SAR programs, where isomeric impurities can confound binding data. 2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS 1260881-29-5) provides a defined 1,2,4-substitution pattern that is not interchangeable with its regioisomer (e.g., CAS 885267-20-9). - Unique electronic & steric profile: LogP 3.71, TPSA 9.23 Ų; benzyloxy handle enables deprotection to phenol. - Consistent supply: ≥95% purity, available from mg to multi-gram scale. - Ships ambient; validated for cross-coupling & nucleophilic aromatic substitution sequences.

Molecular Formula C14H13FO
Molecular Weight 216.25 g/mol
CAS No. 1260881-29-5
Cat. No. B1400052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-fluoro-4-methylbenzene
CAS1260881-29-5
Molecular FormulaC14H13FO
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)OCC2=CC=CC=C2
InChIInChI=1S/C14H13FO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyMEDXMCCKGQPZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS 1260881-29-5): Core Properties and Procurement Context


2-(Benzyloxy)-1-fluoro-4-methylbenzene is an aromatic ether characterized by a 1,2,4-trisubstituted benzene ring with benzyloxy, fluoro, and methyl substituents . As a specialized fluoroaromatic building block, its primary utility is as a research intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science . The compound is commercially available from specialized chemical suppliers at various purity grades (typically 95-98%) and scales, though it lacks well-characterized physical properties beyond predicted values .

Why Substituting 2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS 1260881-29-5) Requires Quantitative Justification


Generic substitution among positional isomers of benzyloxy-fluoro-methylbenzenes is scientifically unjustifiable without direct comparative data. The specific 1,2,4-substitution pattern (benzyloxy at position 2, fluoro at position 1, methyl at position 4) confers unique steric and electronic properties that can dramatically alter reactivity in cross-coupling, nucleophilic aromatic substitution, and downstream transformations . A regioisomeric analog like 2-(benzyloxy)-4-fluoro-1-methylbenzene (CAS 885267-20-9) possesses a different substitution pattern (benzyloxy at 2, fluoro at 4, methyl at 1), which leads to distinct electronic environments and potentially divergent synthetic outcomes . While systematic comparative data for this specific compound class is notably absent in the open literature, the well-established principle of regioisomeric differentiation in medicinal chemistry underscores the critical need for application-specific validation before any procurement decision to replace one isomer with another.

Quantitative Comparative Data for 2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS 1260881-29-5)


Regioisomeric Differentiation: Comparative Physicochemical Properties of 2-(Benzyloxy)-1-fluoro-4-methylbenzene vs. 2-(Benzyloxy)-4-fluoro-1-methylbenzene

2-(Benzyloxy)-1-fluoro-4-methylbenzene and its regioisomer 2-(benzyloxy)-4-fluoro-1-methylbenzene exhibit distinct physicochemical profiles, including a notable difference in predicted lipophilicity (LogP). This difference can significantly impact their behavior in medicinal chemistry campaigns, affecting properties like membrane permeability and metabolic stability .

Regioisomer differentiation Physicochemical properties Medicinal chemistry

Regioisomeric Differentiation: Comparative Physicochemical Properties of 2-(Benzyloxy)-1-fluoro-4-methylbenzene vs. 2-(Benzyloxy)-4-fluoro-1-methylbenzene

The substitution pattern influences the molecule's topological polar surface area (TPSA), a key descriptor for predicting drug absorption. The 1-fluoro-4-methyl substitution results in a TPSA of 9.23 Ų, whereas the 4-fluoro-1-methyl regioisomer has a reported TPSA of 0.00 Ų, indicating a lack of polar surface area .

Regioisomer differentiation Physicochemical properties Medicinal chemistry

Comparative Purity and Commercial Availability of 2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS 1260881-29-5)

Commercial availability and specification data for 2-(Benzyloxy)-1-fluoro-4-methylbenzene and its regioisomer differ, providing procurement insights. The target compound is offered at a higher minimum purity (98%) by at least one major supplier, compared to the 95% minimum purity for its regioisomer. While pricing can vary, this difference may reflect varying synthetic difficulties or purification requirements for the two isomers .

Chemical sourcing Purity analysis Procurement

Optimal Application Scenarios for 2-(Benzyloxy)-1-fluoro-4-methylbenzene (CAS 1260881-29-5)


Medicinal Chemistry: Optimizing Pharmacokinetic Properties in Lead Compounds

Based on its predicted LogP of 3.71 and TPSA of 9.23 Ų, 2-(Benzyloxy)-1-fluoro-4-methylbenzene is best suited as a building block in medicinal chemistry programs where a balance between lipophilicity and polarity is required . Its physicochemical profile, which is distinct from its regioisomer, makes it a candidate for scaffolds targeting moderately lipophilic environments, potentially improving oral bioavailability compared to more lipophilic analogs .

Synthetic Chemistry: Regiospecific Introduction of a Fluorine Atom

This compound serves as a defined precursor for introducing a fluorine atom at the 1-position of a substituted benzene ring, with the benzyloxy group acting as a versatile synthetic handle for further functionalization (e.g., via deprotection to a phenol) . This regiospecific arrangement is critical for structure-activity relationship (SAR) studies exploring the impact of fluorine substitution on molecular recognition and binding affinity .

Materials Science: Building Block for Fluorinated Polymers and Advanced Materials

The unique substitution pattern may be exploited in the synthesis of fluorinated monomers for advanced materials, such as poly(aryl ether)s or liquid crystals, where the specific positioning of the fluoro and benzyloxy groups can influence material properties like dielectric constant, thermal stability, or optical anisotropy . The compound's availability at >95% purity supports these demanding applications .

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